(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide physical properties
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide physical properties
An In-depth Technical Guide to the Physical Properties of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide
This guide provides a comprehensive overview of the physical and chemical properties of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide, a chiral compound of significant interest in synthetic chemistry and drug development. The document is structured to provide not only the available data but also the scientific rationale behind the methodologies used for its characterization, offering field-proven insights for researchers and scientists.
Introduction and Compound Identity
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is a fluorinated amide derivative built on a chiral ethylamine backbone. The presence of a stereogenic center, a bromophenyl ring, and a trifluoroacetyl group imparts specific chemical and physical characteristics that are critical for its application, particularly as a chiral building block or intermediate in the synthesis of pharmacologically active molecules. Understanding its physical properties is paramount for reaction optimization, purification, formulation, and quality control.
The structural representation of this molecule is fundamental to interpreting its properties.
Caption: Chemical structure of the target molecule.
Core Physicochemical Properties
A summary of the core identifiers and computed physical properties provides a foundational understanding of the molecule. This data is essential for laboratory handling, safety assessments, and analytical method development.
| Property | Value | Source |
| CAS Number | 182141-70-4 | [1][2] |
| Molecular Formula | C₁₀H₉BrF₃NO | [1][3][4] |
| Molecular Weight | 296.09 g/mol | [1][4] |
| Appearance | White powder / Solid | [2][3] |
| Purity | Commercially available at ≥95% or ≥99% | [2][3] |
| Predicted pKa | 10.44 ± 0.46 | [1] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | [1] |
| Hydrogen Bond Acceptor Count | 4 (from O, N, and 3x F atoms) | [1] |
| Rotatable Bond Count | 2 | [1] |
Note: Much of the publicly available data on specific physical properties like melting point and boiling point is limited. The values provided are primarily from computational predictions and supplier data sheets. Experimental verification is crucial for any research application.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methyl protons.
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Aromatic Protons (Ar-H): The protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region (~7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methine Proton (CH): The chiral proton adjacent to the nitrogen will appear as a quartet due to coupling with the three methyl protons. Its coupling to the N-H proton may also be observed, further splitting the signal.
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Amide Proton (N-H): This proton will likely appear as a doublet, coupling to the adjacent methine proton. Its chemical shift can be broad and variable depending on the solvent and concentration.
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Methyl Protons (CH₃): The methyl protons will appear as a doublet, coupling with the single methine proton.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Key expected signals include the carbonyl carbon of the amide, the carbons of the trifluoromethyl group (split by fluorine), and the distinct carbons of the bromophenyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
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N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.
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C=O Stretch (Amide I): A strong, sharp absorption band should appear in the region of 1680-1720 cm⁻¹, characteristic of the amide carbonyl group.
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C-F Stretches: Multiple strong absorption bands are expected between 1100 and 1350 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.
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Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring will also be present.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
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Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight (296.09 g/mol ). A characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be a definitive feature.
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Fragmentation: Common fragmentation pathways may include the loss of the trifluoroacetyl group or cleavage of the bond between the chiral carbon and the aromatic ring.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, physical properties must be determined experimentally. The following protocols are self-validating systems for characterizing (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide and similar compounds.
Workflow for Physicochemical Characterization
The logical flow of experiments ensures that each step builds upon the last, from basic identity confirmation to detailed structural analysis.
Caption: A standard workflow for comprehensive analytical characterization.
Protocol for Melting Point Determination
Rationale: The melting point is a crucial physical property that provides a primary indication of a compound's purity. A sharp melting range suggests a pure substance, while a broad and depressed range often indicates the presence of impurities.
Methodology:
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Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement:
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For an unknown compound, perform a rapid heating (10-20 °C/min) to determine an approximate melting range.
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Perform a second, slower measurement (1-2 °C/min) starting from about 20 °C below the approximate range.
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol for Solubility Assessment
Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like HPLC and NMR. The molecule's structure, with both nonpolar (bromophenyl) and polar (amide, trifluoromethyl) regions, suggests varied solubility.
Methodology:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
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Sample Preparation: Weigh approximately 10 mg of the compound into separate small, labeled vials.
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Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial, vortexing or sonicating after each addition.
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Observation: Observe the sample for complete dissolution.
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Quantification: Record the volume of solvent required to fully dissolve the sample. Classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble) based on standard pharmacopeial definitions (e.g., parts of solvent required for one part of solute).
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Repeat: Repeat the process for each selected solvent.
Conclusion
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is a compound defined by its specific stereochemistry and the interplay of its functional groups. While comprehensive experimental data in the public domain is sparse, this guide provides a robust framework for its characterization. By employing the described analytical workflows and protocols, researchers can confidently determine its physical properties, ensuring the integrity and reproducibility of their scientific endeavors. The predictive insights into its spectroscopic features serve as a reliable benchmark for structural confirmation.
References
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PubChem. Trifluoroacetamide | C2H2F3NO. [Link]
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LookChem. (S)-N-(1-(4-broMophenyl)ethyl)-2,2,2-trifluoroacetaMide CAS NO.182141-70-4. [Link]
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The Royal Society of Chemistry. Supporting information for a related publication. [Link]
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PubChem. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide | C10H9BrF3NO. [Link]
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The Royal Society of Chemistry. Supplementary Information for a related publication. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. (S)-N-(1-(4-broMophenyl)ethyl)-2,2,2-trifluoroacetaMide, CasNo.182141-70-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | 182141-70-4 [sigmaaldrich.com]
- 4. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
